
4,7-Dichloro-8-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-8-nitroquinoline is a useful research compound. Its molecular formula is C9H4Cl2N2O2 and its molecular weight is 243.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
4,7-Dichloro-8-nitroquinoline and its derivatives have been investigated for their anticancer properties. Research indicates that quinoline derivatives can induce apoptosis in cancer cells. For instance, studies have shown that certain substituted quinolines exhibit significant antiproliferative activity against various cancer cell lines, including human cervical cancer and adenocarcinoma cells . The mechanism often involves the activation of apoptotic pathways, making these compounds potential candidates for anticancer drug development.
Antimalarial and Antiviral Activity
This compound has demonstrated notable efficacy against malaria and dengue fever vectors. In vitro studies revealed that 4,7-dichloroquinoline exhibits significant antiplasmodial activity against Plasmodium falciparum, with IC50 values substantially lower than those of traditional antimalarial drugs like chloroquine . Additionally, it has shown antiviral properties against dengue virus serotype 2, indicating its potential as a dual-action therapeutic agent targeting both malaria and viral infections .
Synthetic Pathways
The synthesis of this compound often involves the chlorination and nitration of quinoline derivatives. Recent advancements have optimized these processes to enhance yield and reduce steps. For example, one method involves the methoxylation of 4,7-dichloroquinoline followed by a nitration step to yield the desired compound efficiently .
Role as a Pharmaceutical Intermediate
This compound serves as an important intermediate in the synthesis of various pharmaceuticals targeting infectious diseases. Its derivatives are being explored for their potential use in drug formulations aimed at treating conditions like malaria and other vector-borne diseases.
Insecticidal Applications
In addition to its medicinal properties, this compound has been evaluated for its insecticidal effects against larval vectors of malaria and dengue. Studies indicate that it possesses significant larvicidal and pupicidal properties against Anopheles stephensi and Aedes aegypti, with lethal concentrations ranging from 4.408 µM/mL to 10.669 µM/mL . This highlights its potential use in vector control strategies.
Case Studies and Research Findings
Properties
CAS No. |
5330-86-9 |
---|---|
Molecular Formula |
C9H4Cl2N2O2 |
Molecular Weight |
243.04 g/mol |
IUPAC Name |
4,7-dichloro-8-nitroquinoline |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-6-3-4-12-8-5(6)1-2-7(11)9(8)13(14)15/h1-4H |
InChI Key |
BVDZJEJLGLITID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.